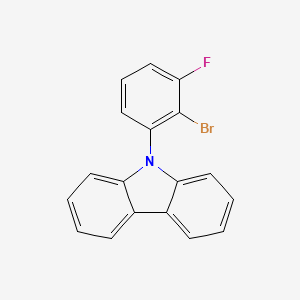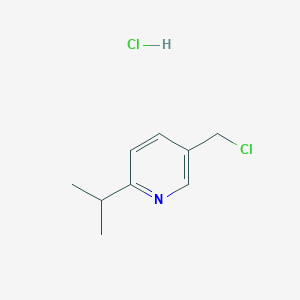![molecular formula C16H14N2O4S B12504967 [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of oxadiazoles and thiophenes This compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a methylthiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the methoxyphenyl and methylthiophene groups under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate: shares structural similarities with other oxadiazole and thiophene derivatives.
Methyl benzoate: Another compound with a similar ester functional group.
2-[2-(Dimethylamino)ethoxy]ethanol: A compound with polyfunctional groups, including a tertiary amine, ether, and hydroxyl functionality.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Properties
Molecular Formula |
C16H14N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H14N2O4S/c1-10-7-8-23-14(10)16(19)21-9-13-17-15(18-22-13)11-3-5-12(20-2)6-4-11/h3-8H,9H2,1-2H3 |
InChI Key |
IGXOJPNFIKMONN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


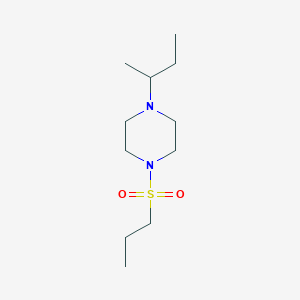
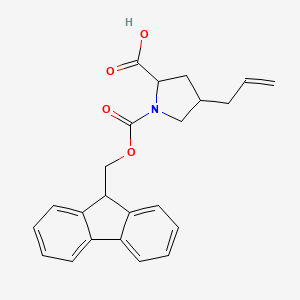
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
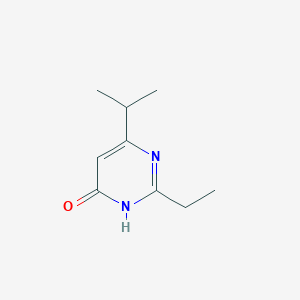
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)
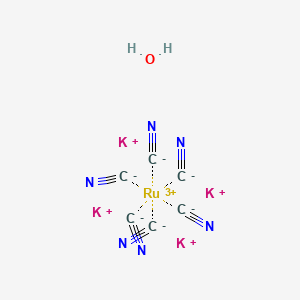

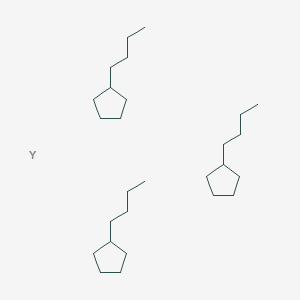
![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
